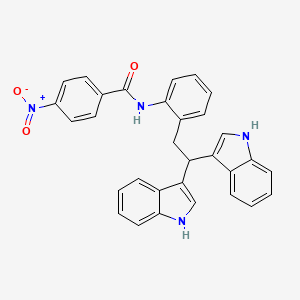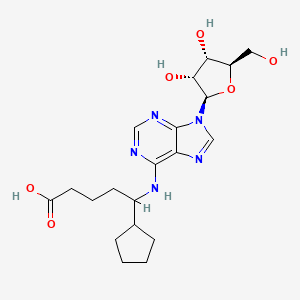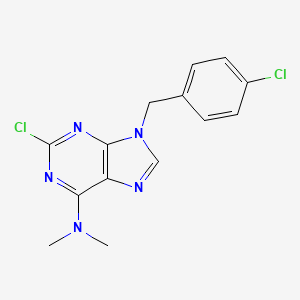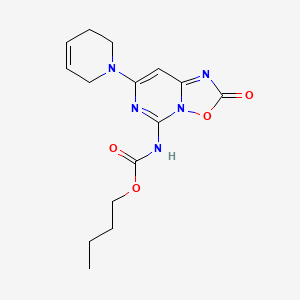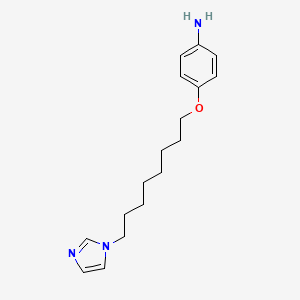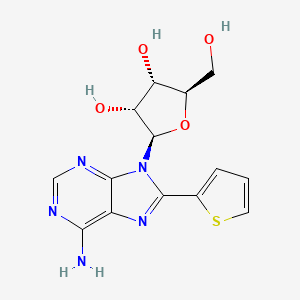
(2R,3R,4S,5R)-2-(6-Amino-8-thiophen-2-yl-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-8-(thiophen-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include a purine derivative and a thiophene ring, which are then subjected to various chemical reactions such as nucleophilic substitution, cyclization, and hydroxylation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the thiophene ring, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the purine or thiophene rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes or nucleic acids. Its purine base suggests it could mimic natural nucleotides, making it useful in studies of DNA/RNA synthesis and function.
Medicine
Medically, the compound could be investigated for its potential as a therapeutic agent. Its structural similarity to nucleotides might allow it to act as an antiviral or anticancer agent by interfering with nucleic acid metabolism.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates. The molecular targets could include DNA polymerases, RNA polymerases, or other enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a purine base.
Thioguanine: A thiopurine used in chemotherapy.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
The uniqueness of “(2R,3R,4S,5R)-2-(6-Amino-8-(thiophen-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” lies in its combination of a purine base with a thiophene ring and a tetrahydrofuran ring. This unique structure could confer specific electronic, steric, and chemical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
158555-06-7 |
|---|---|
Formule moléculaire |
C14H15N5O4S |
Poids moléculaire |
349.37 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-amino-8-thiophen-2-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H15N5O4S/c15-11-8-13(17-5-16-11)19(12(18-8)7-2-1-3-24-7)14-10(22)9(21)6(4-20)23-14/h1-3,5-6,9-10,14,20-22H,4H2,(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |
Clé InChI |
LMNBPJQPSDYDKY-GUSNPEKLSA-N |
SMILES isomérique |
C1=CSC(=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


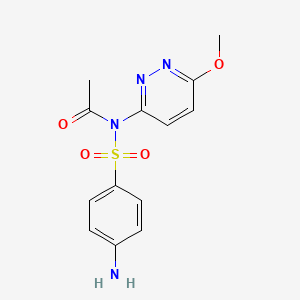
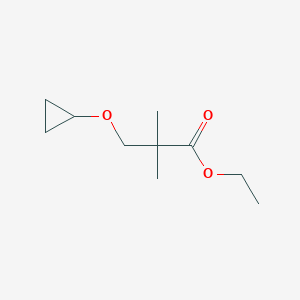
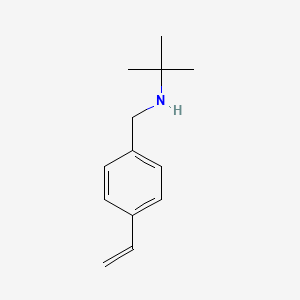
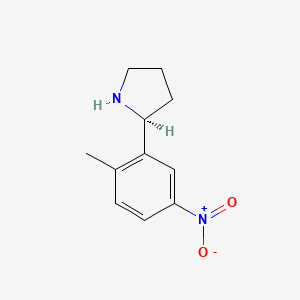
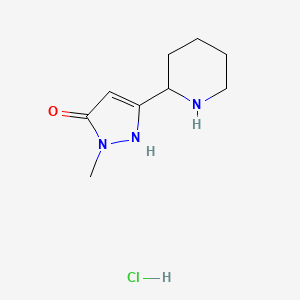
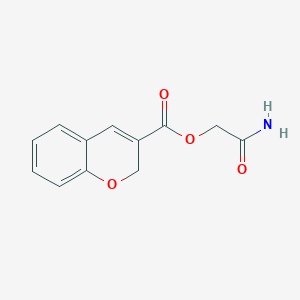
![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)

